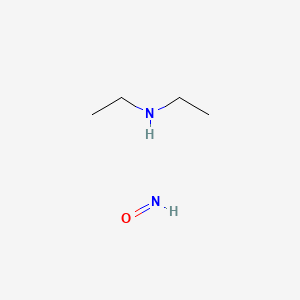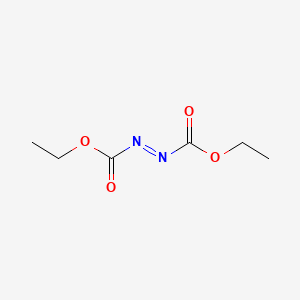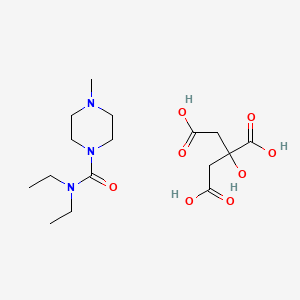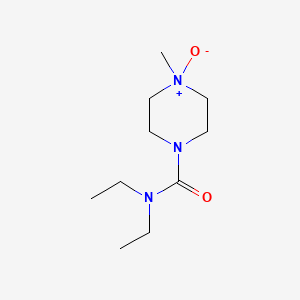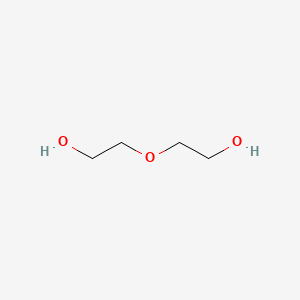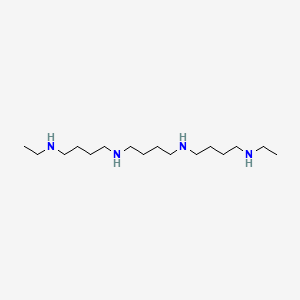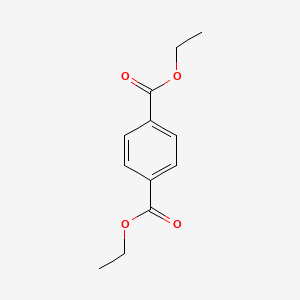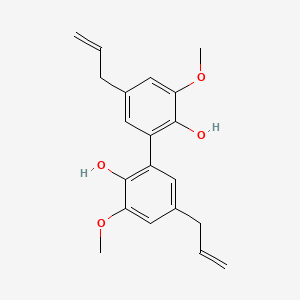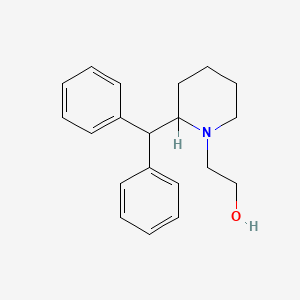
Dihydrolycorine
Overview
Description
Dihydrolycorine is a derivative of lycorine, an alkaloid isolated from Lycoris radiata Herb . It has been found to block protein synthesis in ascites cells and stabilize HeLa cell polysomes in vivo . Dihydrolycorine exhibits antihypertensive and neuroprotective activities .
Synthesis Analysis
The synthesis of dihydrolycorine has been accomplished via a multicomponent Hantzsch reaction using europium(III) chloride . Another study also mentioned the optimization of the synthesis of 1,4-dihydropyridines, which are derived from the molecule dihydropyridine .
Molecular Structure Analysis
Dihydrolycorine has a molecular formula of C16H19NO4 . Its average mass is 289.326 Da and its monoisotopic mass is 289.131409 Da . It has 5 defined stereocentres .
Chemical Reactions Analysis
While specific chemical reactions involving dihydrolycorine are not detailed in the search results, it’s worth noting that many chemical reactions in micro- and nano-droplets are dramatically accelerated by factors of ∼10^2 to 10^6 relative to macroscale bulk solutions .
Physical And Chemical Properties Analysis
Dihydrolycorine has a molecular formula of C16H19NO4 . Its average mass is 289.326 Da and its monoisotopic mass is 289.131409 Da . It has 5 defined stereocentres .
Scientific Research Applications
Cardiology: Inhibition of Cardiac Fibrosis and Dysfunction
Dihydrolycorine has been identified as a promising inhibitor of Runx1, a gene associated with myocardial infarction (MI). Treatment with Dihydrolycorine can prevent adverse cardiac remodeling by downregulating fibrotic genes and improving cardiac functions . This suggests its potential as a therapeutic agent for heart failure due to acute MI.
Neuroscience: Neuroprotective Activities
Research indicates that Dihydrolycorine possesses neuroprotective activities. It has been shown to inhibit contraction in rabbit aortic rings and rat anococcygeus muscle, which are models for studying vascular and neurological functions . This points to its application in the development of treatments for neurological disorders.
Oncology: Antitumor Effects
Dihydrolycorine, as a derivative of Lycorine, has been used clinically due to its better resistance against amebic dysentery and lower toxicity. The amine salt made of Lycorine has demonstrated antitumor effects in animals, suggesting that Dihydrolycorine may also have potential applications in cancer treatment .
Infectious Diseases: Potential Antimicrobial Properties
While specific studies on Dihydrolycorine’s direct application in infectious diseases are limited, its parent compound, Lycorine, has shown various pharmacological effects including anti-inflammatory, antiviral, and anti-malaria activities . This implies that Dihydrolycorine could be researched further for its efficacy against infectious diseases.
Pharmacology: Therapeutic Drug Development
Dihydrolycorine’s pharmacological profile includes antihypertensive and neuroprotective activities, making it a candidate for the development of innovative drugs effective in the treatment of serious diseases, including cardiovascular conditions and possibly senile dementia .
Toxicology: Safety and Toxicity Profiles
In toxicological studies, Dihydrolycorine’s safety profile is of interest due to its lower toxicity compared to other compounds. Its effects on protein synthesis inhibition and stability in cellular models suggest that it could be a safer alternative for clinical applications where toxicity is a concern .
Mechanism of Action
Target of Action
Dihydrolycorine, an alkaloid derived from lycorine , primarily targets the Runt-related transcription factor 1 (Runx1) . Runx1 is a gene that plays a crucial role in cardiac function .
Mode of Action
Dihydrolycorine acts as an inhibitor of Runx1 . It interacts with Runx1, leading to its downregulation . This interaction results in a decrease in the expression of fibrotic genes (such as collagen I, TGFβ, and p-smad3), a decrease in the apoptosis gene Bax, and an increase in the apoptosis gene Bcl-2 .
Biochemical Pathways
The primary biochemical pathway affected by dihydrolycorine involves the downregulation of Runx1 . This downregulation leads to a series of downstream effects, including the prevention of adverse cardiac remodeling . Specifically, it results in the downregulation of fibrotic genes, modulation of apoptosis genes, and improvement of cardiac functions .
Pharmacokinetics
It’s known that dihydrolycorine has been used clinically due to its better resistance against amebic dysentery and lower toxicity .
Result of Action
The molecular and cellular effects of dihydrolycorine’s action are primarily seen in its ability to prevent adverse cardiac remodeling . This is achieved through the downregulation of fibrotic genes, modulation of apoptosis genes, and improvement of cardiac functions . Additionally, dihydrolycorine treatment can rescue cardiomyocyte hypertrophy .
Action Environment
For instance, increased Runx1 expression under pathological conditions results in decreased cardiac contractile function, and dihydrolycorine can counteract this effect .
Future Directions
properties
IUPAC Name |
(1S,15R,17S,18S,19R)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h4-5,8,11,14-16,18-19H,1-3,6-7H2/t8-,11+,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJILFEGOWCJNIK-MGRBZGILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC4=C(C=C3C5C2C1CC(C5O)O)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2[C@H]1C[C@@H]([C@H]5O)O)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346488 | |
| Record name | Dihydrolycorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrolycorine | |
CAS RN |
6271-21-2 | |
| Record name | Dihydrolycorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrolycorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6271-21-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROLYCORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7N4S72301 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



